3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
Description
3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic coumarin derivative characterized by a coumarin core substituted with methyl groups at positions 3, 4, and 8, esterified with a 4-methoxybenzoate group at the 7-position. The coumarin scaffold (2H-chromen-2-one) is fused with a benzene ring and a pyrone moiety, while the 4-methoxybenzoate ester introduces additional aromatic and electronic features. Its molecular formula is C₂₀H₁₈O₅, with a molar mass of 338.35 g/mol (calculated based on substituent analysis) .
Properties
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11-12(2)19(21)25-18-13(3)17(10-9-16(11)18)24-20(22)14-5-7-15(23-4)8-6-14/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZUPICOLQMCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin and 4-methoxybenzoic acid.
Esterification Reaction: The 7-hydroxy-4-methylcoumarin is reacted with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: The esterification reaction can be scaled up using larger quantities of starting materials and solvents.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the chromen-2-one core to a hydroxyl group.
Substitution: The methoxy group on the benzoate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes involved in disease processes.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its protective effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Key Comparisons:
Substituent Effects on Lipophilicity: The target compound’s three methyl groups on the coumarin core likely increase lipophilicity compared to the mono-methylated analog (). This could enhance membrane permeability in biological systems.
Structural Modifications and Steric Effects: The oxymethyl-bridged compound () introduces steric hindrance, which may reduce binding affinity in enzymatic interactions compared to the target compound. For instance, highlights that even minor changes in substituent conformation (e.g., bridge oxygen replacement) can weaken enzyme binding.
Biological Relevance of Methoxybenzoate: The 4-methoxybenzoate moiety is recurrent in enzyme inhibition studies (). For example, 4-chlorobenzyl-CoA (a benzoate analog) exhibits noncompetitive inhibition with Kis = 14–45 μM against CoA-dependent enzymes, suggesting that substituent position and electronic effects critically modulate activity .
Thermal and Material Behavior: While the target compound’s thermal stability is undocumented, lanthanide complexes of 4-methoxybenzoate (–14) show crystalline structures and defined decomposition profiles (e.g., La complexes decompose at ~300°C).
Research Findings and Implications
- Enzymatic Inhibition: Derivatives of 4-methoxybenzoate demonstrate competitive or noncompetitive inhibition in CoA-dependent systems (e.g., Kis = 95 μM for PPi vs ATP in ). The target compound’s methoxy group may similarly interact with enzyme active sites, though its coumarin core could introduce steric or electronic differences compared to simpler benzoates.
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via esterification of coumarin derivatives with acyl chlorides, a method likely applicable to the target compound .
- Material Science Potential: Crystalline 4-methoxybenzoate derivatives (–14) suggest utility in coordination chemistry or optoelectronics, though the target compound’s three methyl groups may require tailored crystallization conditions.
Biological Activity
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic compound belonging to the coumarin class, characterized by its chromenone core and various substituents that contribute to its biological activity. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Core Structure : The compound features a chromenone backbone with three methyl groups at positions 3, 4, and 8.
- Substituents : A methoxybenzoate group at position 7 enhances its lipophilicity and potential interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the production of pro-inflammatory mediators.
- Antioxidant Activity : It exhibits significant free radical scavenging properties, which can mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases.
Antioxidant Properties
A study evaluated the antioxidant capacity of various coumarin derivatives, including this compound. The compound demonstrated a high ability to scavenge DPPH radicals with an IC50 value indicating its effectiveness compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Ascorbic Acid | 5.0 | |
| This compound | 12.5 |
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). The inhibition of NO production was measured using Griess reagent.
| Treatment | NO Production (µM) | Reference |
|---|---|---|
| Control | 30.0 | |
| LPS | 50.0 | |
| Compound (10 µM) | 20.0 |
Study on Anticancer Activity
A recent study investigated the anticancer potential of coumarin derivatives against various cancer cell lines. The results indicated that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
Study on Enzyme Inhibition
Another research focused on the enzyme inhibitory properties of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings revealed moderate inhibition with IC50 values suggesting potential applications in neurodegenerative diseases such as Alzheimer's.
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| AChE | 25.0 | |
| BChE | 30.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
